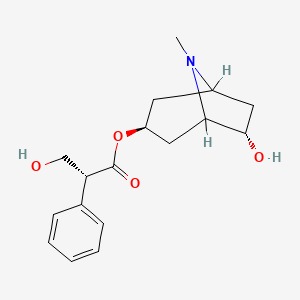

6-Hydroxyhyoscyamine

Description

Overview of Tropane (B1204802) Alkaloids in Plant Secondary Metabolism

Tropane alkaloids are synthesized via intricate pathways that originate from primary metabolites, typically the amino acids ornithine and/or arginine nih.goviastate.edupnas.org. These pathways lead to the formation of key intermediates like putrescine, which is then methylated to N-methylputrescine. Subsequent enzymatic steps, including oxidative deamination and cyclization, yield the N-methyl-Δ¹-pyrrolinium cation, a crucial precursor for the tropane ring system iastate.edupnas.org. Further enzymatic reactions lead to tropinone (B130398), which is then stereospecifically reduced to tropine (B42219) or pseudotropine pnas.orgresearchgate.netfrontiersin.org. Tropine is subsequently esterified with tropic acid or its derivatives to form hyoscyamine (B1674123), the principal precursor for many therapeutically significant tropane alkaloids pnas.orgresearchgate.netresearchgate.net.

The biosynthesis of tropane alkaloids is predominantly localized in the roots of plants within the Solanaceae family, with the synthesized alkaloids subsequently transported to aerial parts for storage pnas.orgresearchgate.netresearchgate.netmdpi.com. This compartmentalization highlights the specialized nature of secondary metabolism in plants. The diversity of tropane alkaloids arises from variations in the acyl groups attached to the tropane skeleton and further modifications of the tropane ring itself nih.govbohrium.com.

Contextualization of 6-Hydroxyhyoscyamine as a Biosynthetic Intermediate

Within the complex tapestry of tropane alkaloid biosynthesis, this compound emerges as a pivotal intermediate, particularly in the pathway leading to scopolamine (B1681570) mdpi.comontosight.airsc.orgscirp.orgresearchgate.net. It is formed through the hydroxylation of hyoscyamine at the C-6 position of the tropane ring. This conversion is catalyzed by a specific enzyme known as hyoscyamine 6β-hydroxylase (H6H) researchgate.netmdpi.comontosight.airsc.orgscirp.orgresearchgate.netpnas.orgtandfonline.com.

The enzyme H6H is classified as a 2-oxoglutarate-dependent dioxygenase and plays a critical role in the late stages of scopolamine biosynthesis mdpi.comoup.com. Research indicates that H6H is a bifunctional enzyme, capable of catalyzing the sequential conversion of hyoscyamine: first, the hydroxylation of hyoscyamine to this compound (also known as anisodamine), and second, the epoxidation of this compound to form scopolamine mdpi.comrsc.orgscirp.orgresearchgate.netpnas.orgtandfonline.com. While H6H exhibits significantly higher hydroxylase activity than epoxidase activity, its dual function is essential for the complete conversion of hyoscyamine to scopolamine mdpi.comtandfonline.com.

The localization of H6H activity has been specifically identified within the pericycle cells of plant roots in various Solanaceae species, underscoring the tissue-specific nature of scopolamine biosynthesis researchgate.netmdpi.com. The enzyme's activity is dependent on several cofactors, including 2-oxoglutarate, Fe²⁺ ions, and molecular oxygen, with ascorbate (B8700270) acting as a stimulator mdpi.comoup.com. Studies have also demonstrated that H6H exhibits a strict substrate specificity, primarily utilizing the L-isomer of hyoscyamine for its enzymatic reactions mdpi.comoup.com.

Table 1: Key Enzymes in the Late Stages of Tropane Alkaloid Biosynthesis

| Enzyme Name | EC Number | Primary Reaction Catalyzed | Role in TA Biosynthesis | Key Substrates/Products | Source Reference(s) |

| Tropinone Reductase I (TRI) | 1.1.1.206 | Reduction of tropinone to tropine | Forms tropine, a precursor for hyoscyamine and scopolamine biosynthesis. | Tropinone → Tropine | pnas.orgresearchgate.netfrontiersin.org |

| Tropinone Reductase II (TRII) | 1.1.1.236 | Reduction of tropinone to pseudotropine | Forms pseudotropine, a precursor for calystegine biosynthesis. | Tropinone → Pseudotropine | pnas.orgresearchgate.netmdpi.com |

| Hyoscyamine 6β-hydroxylase (H6H) | 1.14.11.11 | Hydroxylation of hyoscyamine to this compound; Epoxidation of this compound to scopolamine | Catalyzes the conversion of hyoscyamine to scopolamine, a critical step in scopolamine production. | Hyoscyamine → this compound → Scopolamine | researchgate.netmdpi.comontosight.airsc.orgscirp.orgresearchgate.netpnas.orgtandfonline.com |

Table 2: Biochemical Characteristics of Hyoscyamine 6β-hydroxylase (H6H)

| Characteristic | Value/Description | Source Reference(s) |

| Enzyme Class | 2-oxoglutarate-dependent dioxygenase | mdpi.comoup.com |

| Molecular Mass | Approximately 41 kDa | mdpi.com |

| pH Optimum | 7.8 | mdpi.com |

| Required Cofactors | 2-oxoglutarate, Fe²⁺ ions, molecular oxygen (O₂), Ascorbate | mdpi.comoup.com |

| Km (L-Hyoscyamine) | ~35 µM | mdpi.com |

| Km (2-oxoglutarate) | ~43 µM | mdpi.com |

| Substrate Specificity | Primarily L-hyoscyamine; D-hyoscyamine is nearly inactive | mdpi.comoup.com |

| Catalytic Activity | Hydroxylation (high), Epoxidation (low) | mdpi.comtandfonline.com |

| Localization | Pericycle cells of plant roots | researchgate.netmdpi.com |

| Inhibitors | EDTA, Ca²⁺, Cd²⁺, Co²⁺, Cu²⁺, Hg²⁺, Mn²⁺, Ni²⁺, Zn²⁺, Fe³⁺ | mdpi.com |

The study of this compound as a biosynthetic intermediate has been instrumental in deciphering the complete metabolic route of tropane alkaloids, particularly scopolamine. Research into the enzyme H6H and its role has paved the way for potential metabolic engineering strategies to enhance the production of these medicinally vital compounds in plants and microbial systems ontosight.aifrontiersin.org.

Compound List:

this compound (Anisodamine)

Hyoscyamine

Scopolamine

Tropine

Pseudotropine

Tropinone

Putrescine

N-methylputrescine

N-methyl-Δ¹-pyrrolinium cation

Tropic acid

Structure

3D Structure

Properties

Molecular Formula |

C17H23NO4 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

[(3S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12?,13-,14-,15?,16-/m0/s1 |

InChI Key |

WTQYWNWRJNXDEG-ABSNHQIMSA-N |

SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |

Isomeric SMILES |

CN1C2C[C@@H](CC1[C@H](C2)O)OC(=O)[C@@H](CO)C3=CC=CC=C3 |

Canonical SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |

Pictograms |

Irritant |

Synonyms |

6-hydroxyhyoscyamine anisodamine anisodamine hydrobromide racanisodamine |

Origin of Product |

United States |

Biosynthesis of 6 Hydroxyhyoscyamine in Plant Systems

Enzymatic Conversion of L-Hyoscyamine to 6-Hydroxyhyoscyamine

Hyoscyamine (B1674123) 6β-Hydroxylase (H6H): A Bifunctional Dioxygenase

Cofactor Requirements for H6H Catalysis

Hyoscyamine 6β-hydroxylase (H6H) is classified as a 2-oxoglutarate-dependent dioxygenase (2ODD) nih.govwikipedia.orgresearchgate.netashs.org. Its catalytic activity is dependent on a specific set of cofactors and substrates:

L-Hyoscyamine: The primary substrate for the initial hydroxylation step nih.govwikipedia.org.

2-Oxoglutarate (α-ketoglutarate): A co-substrate that is decarboxylated to succinate (B1194679) and carbon dioxide during the reaction nih.govwikipedia.orgresearchgate.netcore.ac.ukvt.edu.

Molecular Oxygen (O₂): Essential for the oxygenation reaction nih.govwikipedia.orgcore.ac.ukresearchgate.netmdpi.comnih.govresearchgate.netnih.gov.

Fe²⁺ (Ferrous Ion): Acts as a crucial cofactor, coordinating with the enzyme and substrates nih.govwikipedia.orgresearchgate.netcore.ac.ukvt.eduresearchgate.netmdpi.comnih.govnih.gov.

Ascorbate (B8700270): While not strictly a substrate, ascorbate significantly stimulates the hydroxylation reaction nih.govnih.govresearchgate.net.

The enzyme incorporates one atom of molecular oxygen into the tropane (B1204802) moiety of hyoscyamine at the C-6 position, while the second oxygen atom is incorporated into 2-oxoglutarate, leading to its conversion into succinate core.ac.ukvt.edu.

Kinetic Parameters of H6H Hydroxylase Activity

Kinetic studies have provided insights into the efficiency of H6H in catalyzing the hydroxylation of hyoscyamine. The enzyme exhibits specific substrate affinities, characterized by Michaelis constants (K_m).

| Substrate | K_m (µM) | Source Reference(s) |

| L-Hyoscyamine | 35 | nih.govwikipedia.orgmdpi.comnih.gov |

| 2-Oxoglutarate | 43 | nih.govwikipedia.orgmdpi.comnih.gov |

| 6,7-Dehydrohyoscyamine (B569118) | 10 | nih.gov |

While K_m values for the hydroxylation of hyoscyamine and the epoxidation of 6,7-dehydrohyoscyamine are reported, specific V_max or k_cat values for H6H's hydroxylase activity were not consistently detailed in the provided search results.

Stereochemical Course of the Hydroxylation Reaction

The hydroxylation reaction catalyzed by H6H is highly stereospecific. The enzyme exclusively acts upon the L-isomer of hyoscyamine, converting it to (6S)-hydroxyhyoscyamine (anisodamine) nih.govwikipedia.orgresearchgate.netannualreviews.org. This process involves the introduction of a hydroxyl group at the 6β position of the tropane ring nih.govwikipedia.orgresearchgate.netashs.orgcore.ac.ukresearchgate.netmdpi.comnih.govresearchgate.netannualreviews.orgscirp.orgiastate.edunih.govmdpi.comeolss.net. D-hyoscyamine, the enantiomer of the natural substrate, is nearly inactive nih.govwikipedia.org. While minor hydroxylation at the C7 position has been observed in some experimental contexts, the primary and favored reaction pathway involves hydroxylation at C6 researchgate.netiastate.edunih.gov.

Subsequent Transformations of this compound in Scopolamine (B1681570) Biosynthesis

Following its formation, this compound undergoes further enzymatic modification to yield scopolamine.

Epoxidation to Scopolamine by H6H

Remarkably, the same enzyme, hyoscyamine 6β-hydroxylase (H6H), is responsible for catalyzing the subsequent step: the epoxidation of this compound to scopolamine researchgate.netashs.orgcore.ac.ukresearchgate.netmdpi.comnih.govresearchgate.netannualreviews.orgscirp.orgiastate.edunih.govmdpi.comeolss.netresearchgate.netnih.govresearchgate.netosti.govmdpi.comrsc.orgrcsb.orgchemrxiv.orgchemrxiv.orgacs.org. This bifunctional activity involves the formation of an epoxide ring by coupling the oxygen atom introduced at C6 to the adjacent C7 position of the tropane ring nih.govosti.govrcsb.orgchemrxiv.orgchemrxiv.org. Although H6H possesses both hydroxylase and epoxidase activities, its epoxidase activity is generally reported to be significantly lower than its hydroxylase activity mdpi.comannualreviews.org.

Retention of Oxygen during Epoxidation Reaction

The epoxidation of this compound to scopolamine involves the intramolecular formation of an epoxide ring. Studies utilizing isotopically labeled precursors have demonstrated that the oxygen atom incorporated at the C6 position during the initial hydroxylation step is retained and directly participates in the formation of the epoxide ring researchgate.netresearchgate.net. Specifically, when 6β-[¹⁸O]hydroxyhyoscyamine is supplied to plant systems, the resulting scopolamine retains the ¹⁸O label within the epoxide oxygen, confirming the direct involvement of the hydroxyl group's oxygen atom in the cyclization researchgate.netresearchgate.net.

Hypothetical Dehydration Pathways to 6,7-Dehydrohyoscyamine

Early hypotheses regarding scopolamine biosynthesis suggested that 6,7-dehydrohyoscyamine might serve as an intermediate, formed via a dehydration step from this compound, before epoxidation to scopolamine nih.govresearchgate.net. However, research has largely refuted this pathway for the direct conversion of this compound to scopolamine. While H6H can epoxidize 6,7-dehydrohyoscyamine, evidence indicates that this compound is not an intermediate in the primary enzymatic conversion of this compound to scopolamine researchgate.net. Studies using isotopically labeled this compound have established that the direct intramolecular epoxidation occurs without the involvement of a dehydration step to form 6,7-dehydrohyoscyamine researchgate.net.

Genetic and Molecular Biological Aspects of 6 Hydroxyhyoscyamine Biosynthesis

Transcriptional Regulation and Gene Expression Profiling

The expression pattern of the H6H gene is a critical determinant of 6-hydroxyhyoscyamine and scopolamine (B1681570) accumulation.

Research consistently demonstrates that the H6H gene is primarily expressed in the roots of plants that synthesize tropane (B1204802) alkaloids scispace.comresearchgate.netnih.govnih.govnih.govnih.govoup.comresearchgate.netkoreascience.kr. Specifically, studies involving Atropa belladonna, Hyoscyamus niger, and Datura metel have identified the root pericycle as the main site of H6H expression nih.govnih.govnih.govoup.comresearchgate.net. Promoter::GUS fusion analyses have confirmed that the upstream regulatory regions of H6H genes are sufficient to direct pericycle-specific expression in these species nih.govnih.govnih.govoup.com. In A. belladonna, AbH6H transcripts were detected in both cultured and native roots, as well as anthers, but were absent in stems and leaves nih.gov. Similarly, Datura metel studies revealed H6H protein and transcripts exclusively in roots, with immunolocalization confirming its presence within the pericycle cells of young lateral and hairy roots researchgate.net. This localized expression pattern suggests that the synthesis of tropane alkaloids, including the conversion to this compound, is compartmentalized within specific root tissues researchgate.netkoreascience.kr.

The expression of the H6H gene can also be modulated by developmental cues, though this aspect is less extensively documented in the provided snippets. For instance, in Duboisia myoporoides, the transcript for H6H was found to be most abundant in the leaves of 3-month-old plants, which differs from other tropane alkaloid biosynthesis genes that show higher expression in roots oup.com. This observation hints at potential species-specific or condition-dependent developmental regulation. Furthermore, transcription factors can influence H6H expression; for example, a novel bHLH gene, LNIR, identified in Atropa belladonna, has been shown to directly activate H6H transcription, particularly under low nitrogen conditions, leading to enhanced tropane alkaloid production nih.gov.

Evolutionary Relationships of Tropane Alkaloid Biosynthetic Genes

The biosynthesis of tropane alkaloids (TAs), including compounds like hyoscyamine (B1674123) and its derivatives, is a complex process involving a series of enzymatic steps. The evolutionary journey of the genes encoding these enzymes reveals fascinating insights into how these specialized metabolic pathways have emerged and diversified across plant lineages. Research indicates that the ability to produce tropane alkaloids has arisen independently multiple times in angiosperm evolution, with distinct gene families and evolutionary trajectories contributing to the presence of TAs in families such as Solanaceae and Erythroxylaceae pnas.orgiastate.edupnas.org.

Key Enzymes and Their Evolutionary Trajectories:

The tropane alkaloid pathway typically begins with the methylation of putrescine, catalyzed by putrescine N-methyltransferase (PMT), which is thought to have evolved from spermidine (B129725) synthases (SPDSs) through gene duplication and neofunctionalization in the Solanales lineage, predating the Solanaceae family pnas.orgrsc.org. Further steps involve the formation of the tropane ring and subsequent modifications.

A crucial enzyme in the pathway leading to scopolamine is hyoscyamine 6β-hydroxylase (H6H), which catalyzes the conversion of hyoscyamine to scopolamine nih.govnih.govnih.gov. H6H belongs to the 2-oxoglutarate-dependent dioxygenase superfamily nih.govuniprot.org. Studies have shown that H6H genes are often part of multi-copy gene families, suggesting a history of gene duplication and diversification nih.govnih.govpeerj.com. For instance, phylogenetic analyses of H6H genes from various Solanum species and related genera reveal close relationships with H6H genes from other scopolamine-producing plants, indicating conserved evolutionary histories within the Solanaceae nih.govnih.gov. In Datura stramonium, an expansion event in the tropinone (B130398) reductase II (TRII) gene and positive selection on H6H suggest ongoing evolutionary adaptation and functional diversification of these genes peerj.comnih.gov.

The independent evolution of key enzymes, such as tropinone reductases (TRs), further supports the polyphyletic origin of tropane alkaloid biosynthesis. While Solanaceae species utilize short-chain dehydrogenase/reductase (SDR) family enzymes for tropinone reduction, Erythroxylum coca employs an aldo-keto reductase family member for a similar function, highlighting the recruitment of different gene families for analogous biochemical roles pnas.org. This divergence in enzyme recruitment for core steps like tropinone reduction underscores the convergent evolution of TA pathways in distantly related plant groups pnas.orgiastate.edupnas.org.

Evolutionary Origin of 6-Hydroxylation:

While much of the evolutionary focus has been on the hyoscyamine to scopolamine conversion (via H6H), the specific evolutionary origins of enzymes responsible for the 6-hydroxylation step leading to this compound are less detailed in the general literature. However, the broader evolutionary mechanisms, such as gene duplication and subsequent neofunctionalization, are likely responsible for the emergence of specialized hydroxylases. The presence of multiple H6H-like genes or related P450 enzymes in some species could indicate the evolution of distinct hydroxylation specificities, potentially leading to the production of various hydroxylated tropane alkaloids, including this compound. A recent study identified a cytochrome P450 enzyme that modifies hyoscyamine into norhyoscyamine, suggesting that specific P450 families may have evolved specialized roles in TA modification researchgate.net. The evolutionary trajectory of such enzymes, including potential gene duplications and divergence from ancestral P450s involved in broader metabolic processes, would have contributed to the diversity of tropane alkaloid profiles observed in nature.

Comparative Genomic Insights:

Comparative genomic analyses, such as those performed on Erythroxylum novogranatense (cocaine-producing) and Anisodus acutangulus (hyoscyamine-producing), have provided significant insights. These studies suggest that divergence in polyamine methylation, the initial step in TA biosynthesis, occurred due to differences in the presence of specific enzymes like spermidine synthase/N-methyltransferase (EnSPMT1) in ancestral lineages pnas.orgnih.gov. Furthermore, the independent evolution of ecgonone synthases (CYP81AN15 and CYP82M3) with distinct active-site architectures in different families underscores how gene duplication and neofunctionalization can lead to the same biochemical outcome via different molecular mechanisms pnas.orgnih.gov.

Data Table: Key Tropane Alkaloid Biosynthetic Genes and Evolutionary Considerations

| Gene/Enzyme Class | Representative Genes | Primary Function in TA Biosynthesis | Plant Families with TA Production | Evidence of Evolutionary Events (Duplication, Neofunctionalization) | Potential Relevance to this compound |

| PMT | SlPMT, AaPMT, DmPMT | Methylation of putrescine | Solanaceae, Erythroxylaceae | Evolved from SPDS via duplication and neofunctionalization pnas.orgrsc.org | Initiates the pathway; variations could affect downstream products. |

| TRs | TRI, TRII | Reduction of tropinone to tropine (B42219)/pseudotropine | Solanaceae, Erythroxylaceae | Independent recruitment of different gene families (SDR vs. AKR); gene duplication in Solanaceae pnas.orgpeerj.commdpi.com | Crucial for tropane skeleton formation; diversification may influence substrate availability for subsequent modifications. |

| H6H | AaH6H, AbH6H, SlH6H | Hydroxylation of hyoscyamine to scopolamine | Solanaceae | Part of multi-copy gene families; positive selection observed nih.govnih.govpeerj.com | Divergence within H6H family or related enzymes could lead to specific hydroxylation patterns, potentially including this compound. |

| CYP450s | Unspecified for 6-OH | Various modifications (e.g., hydroxylation, epoxidation) | Solanaceae, Erythroxylaceae | Independent recruitment of different gene families; potential for neofunctionalization pnas.orgresearchgate.netnih.gov | Specific CYP450s may be responsible for the 6-hydroxylation step; evolutionary divergence of these enzymes is key. |

Summary of Evolutionary Relationships:

The evolutionary history of tropane alkaloid biosynthetic genes is characterized by:

Independent Origins: The TA pathway has evolved multiple times independently in different plant lineages, utilizing recruited enzymes from various gene families pnas.orgiastate.edupnas.org.

Gene Duplication and Diversification: Key genes, particularly those involved in hydroxylation (H6H) and reduction (TRs), have undergone duplication events, leading to expanded gene families and potentially new enzymatic specificities nih.govnih.govpeerj.com.

Neofunctionalization: Duplicated genes have been repurposed or specialized, contributing to the diversity of tropane alkaloids produced. For example, different TRs in Solanaceae lead to distinct alkaloid branches pnas.orgmdpi.com.

Convergent Evolution: Distantly related plant families have independently evolved similar biochemical functions through the recruitment of different gene families, such as the distinct reductases in Solanaceae and Erythroxylaceae pnas.orgpnas.org.

These evolutionary processes have shaped the intricate network of genes responsible for tropane alkaloid biosynthesis, providing the genetic basis for the wide array of tropane alkaloids found in the plant kingdom, including specialized derivatives like this compound.

Compound Name List:

this compound

Hyoscyamine

Scopolamine

Putrescine

N-methylputrescine

Tropine

Pseudotropine

Norhyoscyamine

Natural Occurrence and Distribution of 6 Hydroxyhyoscyamine in the Plant Kingdom

Presence in Key Solanaceae Genera (e.g., Atropa, Duboisia, Datura, Hyoscyamus)

6-Hydroxyhyoscyamine is a naturally occurring compound within several genera of the Solanaceae family. Its presence is intrinsically linked to the plant's genetic capacity to produce the enzyme hyoscyamine (B1674123) 6β-hydroxylase (H6H), which catalyzes the conversion of hyoscyamine to this compound.

In the genus Atropa , particularly in Atropa belladonna, the presence of this compound is well-established through the isolation and characterization of the H6H gene. researchgate.net This indicates the plant's capability to synthesize this intermediate compound. While direct quantification in various organs is not extensively documented, the detection of both its precursor, hyoscyamine, and its product, scopolamine (B1681570), in roots, stems, leaves, and fruits confirms the activity of the biosynthetic pathway involving this compound. academicjournals.orgnih.gov

The genus Duboisia , especially Duboisia myoporoides and its hybrids, is a significant source of tropane (B1204802) alkaloids. Research has confirmed that a Duboisia hybrid contains scopolamine, this compound, and hyoscyamine as major alkaloids.

Within the genus Datura , species such as Datura stramonium are known to produce a wide array of tropane alkaloids. phytojournal.com The detection of this compound has been reported in this species. abcbot.pl The metabolic pathway from hyoscyamine to scopolamine, which necessitates the formation of this compound, is active in Datura, as evidenced by the presence of both hyoscyamine and scopolamine in various plant parts. abcbot.pl

In the genus Hyoscyamus , including species like Hyoscyamus niger and Hyoscyamus albus, the existence of this compound is supported by studies on their alkaloid profiles and biosynthetic pathways. Hairy root cultures of Hyoscyamus albus have been shown to produce 6-β-hydroxyhyoscyamine. aipublications.com Furthermore, the enzyme hyoscyamine 6β-hydroxylase, essential for its synthesis, is a key focus in studies aiming to increase scopolamine production in Hyoscyamus niger. ashs.orgnih.gov

Quantification and Relative Abundance in Different Plant Organs (e.g., Roots, Stems, Leaves)

The concentration of this compound varies significantly among different organs of the same plant, reflecting the localization of its biosynthesis and subsequent translocation and metabolism.

In Duboisia myoporoides , a detailed study quantified the levels of this compound in the leaves, reporting a concentration of 4.35 ± 1.18 mg per gram of dry weight.

For other genera, while direct quantification of this compound across different organs is limited, the relative abundance can be inferred from the levels of its precursor, hyoscyamine, and its product, scopolamine.

In Atropa belladonna , the synthesis of tropane alkaloids is known to occur in the roots, from where they are transported to aerial parts. academicjournals.org One study on cultivated A. belladonna reported the following distribution of total tropane alkaloids (hyoscyamine and scopolamine): roots (3.3%), stems (1.42%), leaves (1.76%), and seeds (4.82%). academicjournals.org In wild A. belladonna, the concentrations were found to be 8.06% in the roots, 1.42% in the stem, and 2.88% in the leaves. academicjournals.org Generally, hyoscyamine is the more abundant of the two in the roots, while the ratio shifts in the aerial parts. This suggests that the conversion of hyoscyamine to this compound and subsequently to scopolamine is a dynamic process that varies with the plant organ.

In Datura stramonium , alkaloid content is highest in vegetative leaves, followed by petioles, stems, and roots. abcbot.pl During the vegetative stage, atropine (B194438) (racemic hyoscyamine) is prevalent in the roots, stems, and petioles, whereas scopolamine is higher in the leaves. abcbot.pl This distribution implies that the conversion of hyoscyamine, via this compound, to scopolamine is particularly active in the leaves.

In Hyoscyamus niger , the delicate roots are the primary sites of tropane alkaloid biosynthesis. jmp.ir The alkaloids are then translocated to the shoots. In cultivated plants, hyoscyamine and scopolamine have been quantified in the leaves and roots, with hyoscyamine being the predominant alkaloid in both organs. aipublications.com

The following interactive table summarizes the available quantitative data and the relative distribution of key tropane alkaloids in different plant organs of the discussed Solanaceae genera.

| Genus | Species | Plant Organ | This compound Content | Hyoscyamine/Atropine Content | Scopolamine Content |

| Duboisia | myoporoides | Leaves | 4.35 ± 1.18 mg/g DW | - | - |

| Atropa | belladonna (cultivated) | Roots | Not Reported | Higher than Scopolamine | Lower than Hyoscyamine |

| Stems | Not Reported | Present | Present | ||

| Leaves | Not Reported | Present | Present | ||

| Seeds | Not Reported | Present | Present | ||

| Datura | stramonium (vegetative) | Roots | Not Reported | 0.045% | 0.013% |

| Stems | Not Reported | 0.070% | 0.023% | ||

| Petioles | Not Reported | 0.080% | 0.042% | ||

| Leaves | Not Reported | 0.037% | 0.090% | ||

| Hyoscyamus | niger (cultivated) | Roots | Not Reported | 2.7467 mg/g | 0.6873 mg/g |

| Leaves | Not Reported | 2.3377 mg/g | 2.7467 mg/g |

Note: DW refers to Dry Weight. The data for Atropa and Datura are presented as percentages of dry weight, while for Hyoscyamus, it is in mg/g. The table is interactive and can be sorted by column.

Influence of Ontogenetic Factors on this compound Accumulation

The accumulation of this compound and other tropane alkaloids is not static throughout the life of the plant; it is significantly influenced by the developmental stage (ontogeny).

In Duboisia myoporoides , the highest concentration of total tropane alkaloids is observed in six-month-old plants. Furthermore, the spatial distribution of these alkaloids changes as the plant develops, particularly with secondary growth in the roots.

For Datura stramonium , alkaloid production commences approximately two weeks after seed germination. The concentration of alkaloids generally increases in various organs up to the tenth week of growth, after which it tends to decrease as the plant enters its reproductive phase. abcbot.pl The shift from the vegetative to the generative stage also alters the relative abundance of different alkaloids in specific organs. For instance, in leaves, the alkaloid content sees a rapid decrease during the generative stage. abcbot.pl

In Atropa belladonna , seasonal variations in the total alkaloid content and the alkaloid profile of different plant parts have been observed. ishs.org Studies have examined different growth stages, for example, in June and July, and later in September for berries and seeds, revealing a dynamic pattern of accumulation. ishs.org

These findings collectively indicate that the synthesis and accumulation of this compound are tightly regulated by the plant's developmental program, with concentrations peaking at specific stages of growth.

Chemotypic Variation within and Among Plant Species

Chemotypic variation, or the difference in the chemical composition between individuals of the same species or between different species within a genus, is a well-documented phenomenon for tropane alkaloids, including this compound.

In the genus Duboisia , there are notable differences in the alkaloid profiles of D. myoporoides, D. leichhardtii, and their hybrids. While D. myoporoides and its hybrids tend to have a higher proportion of scopolamine, D. leichhardtii is often characterized by a predominance of hyoscyamine. This suggests a variation in the efficiency of the hyoscyamine 6β-hydroxylase enzyme, which would directly impact the levels of the this compound intermediate.

A study on Hyoscyamus niger has specifically focused on identifying different chemotypes and genotypes based on their tropane alkaloid content. This research highlights the genetic basis for variations in the accumulation of hyoscyamine and scopolamine, which is directly linked to the activity of the H6H enzyme and, consequently, the metabolism of this compound. researchgate.net

Within the genus Datura , a chemotaxonomic study of various species and accessions revealed considerable variation in the composition of minor alkaloids, which can be used to distinguish between species. nih.gov While the major alkaloids like hyoscyamine and scopolamine are generally present, their ratios and the presence of other derivatives can differ significantly.

Similarly, in Atropa , variations in the alkaloid content between wild and cultivated populations of A. belladonna, as well as between A. belladonna and A. acuminata, have been reported. academicjournals.org In all studied samples of these two species, the percentage of atropine (hyoscyamine) was higher than that of scopolamine, but the absolute amounts varied, indicating potential chemotypic differences. academicjournals.org

This inherent chemical diversity underscores the importance of considering the specific chemotype when studying the natural occurrence and distribution of this compound.

Advanced Methodologies for the Academic Study of 6 Hydroxyhyoscyamine

Extraction and Isolation Techniques for Plant Material Analysis

The initial and most critical step in the study of 6-hydroxyhyoscyamine from plant sources, such as those from the Solanaceae family (Datura, Atropa, Brugmansia), is its efficient extraction and isolation from the complex plant matrix. nih.govmdpi.com The selection of an appropriate method is paramount to ensure high recovery and purity of the target analyte.

A common and foundational approach involves solvent extraction. Typically, dried and powdered plant material is first alkalized, often with ammonia (B1221849), to convert the alkaloid salts into their free base form, which enhances their solubility in less polar organic solvents. nih.govnih.gov A widely utilized solvent mixture is a combination of chloroform, methanol, and concentrated ammonia (e.g., in a 15:5:1 v/v/v ratio), which effectively solubilizes tropane (B1204802) alkaloids. massbank.eu Other solvents like dichloromethane (B109758) and ethyl acetate (B1210297) are also frequently employed. nih.gov

To enhance extraction efficiency, modern techniques are often applied. Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular components into the solvent. nih.gov This method offers advantages such as reduced extraction time and lower solvent consumption compared to traditional maceration or Soxhlet extraction. nih.govvulcanchem.com

Following initial extraction, purification is necessary to remove interfering compounds such as pigments, lipids, and other secondary metabolites. Liquid-liquid extraction (LLE) is a conventional purification step, where the crude extract is partitioned between an acidic aqueous phase and an organic solvent. The alkaloids move into the aqueous phase as salts, leaving many impurities in the organic layer. After separation, the aqueous phase is basified, and the alkaloids are re-extracted into an immiscible organic solvent. nih.gov

Solid-Phase Extraction (SPE) offers a more refined and efficient alternative for cleanup. Cartridges with specific stationary phases, such as C18, can be used to retain the alkaloids from the extract while allowing interfering substances to pass through. massbank.eu The retained alkaloids are then eluted with a suitable solvent, resulting in a cleaner and more concentrated sample.

| Technique | Principle | Typical Solvents/Reagents | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent Extraction | Partitioning of alkaloids into an organic solvent based on solubility. Often preceded by basification. | Chloroform-Methanol-Ammonia, Dichloromethane, Ethyl Acetate | Simple, widely applicable. | nih.govmassbank.eu |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Methanol, Ethanol | Reduced extraction time, increased efficiency, lower solvent use. | nih.gov |

| Soxhlet Extraction | Continuous solid-liquid extraction using a specialized apparatus. | Dichloromethane, Hexane, Acetone | High extraction yield for certain matrices. | vulcanchem.com |

| Liquid-Liquid Extraction (LLE) | Purification based on differential solubility in two immiscible liquid phases (acid/base manipulation). | Hydrochloric acid, Ammonia, Dichloromethane, Chloroform | Effective for separating alkaloids from non-polar impurities. | nih.gov |

| Solid-Phase Extraction (SPE) | Purification where compounds are separated based on affinity for a solid stationary phase. | C18 cartridges, Methanol (eluent) | High selectivity, reduced solvent volume, potential for automation. | massbank.eu |

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For this compound, several high-resolution techniques are employed to achieve separation from structurally similar tropane alkaloids.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of this compound. The method offers high resolution, reproducibility, and sensitivity. Reversed-phase chromatography is the most common mode used for this purpose.

A typical setup involves a C18 stationary phase column, which separates compounds based on their hydrophobicity. massbank.eu The mobile phase usually consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter that must be carefully controlled to ensure the alkaloids are in a consistent ionic state, which affects their retention and peak shape. massbank.eu Detection is commonly achieved using a Diode Array Detector (DAD) or a standard UV detector, typically set at a wavelength between 210-220 nm. The absolute limit of detection for 6β-hydroxyhyoscyamine using HPLC has been reported to be as low as 0.6 ng. massbank.eu

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for tropane alkaloid analysis. nih.govresearchgate.net However, the direct analysis of this compound by GC can be challenging due to its relatively low volatility and potential for thermal degradation in the high-temperature environment of the GC inlet. mdpi.com Related tropane alkaloids like atropine (B194438) and scopolamine (B1681570) are known to be thermally unstable, which can lead to the formation of degradation products like apoatropine (B194451) and affect quantification. mdpi.com

To overcome these issues, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy that replaces the active hydrogen atoms on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and preventing degradation. mdpi.com The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase.

| Parameter | Typical Condition | Purpose/Rationale | Reference |

|---|---|---|---|

| Column | Capillary column (e.g., 5% Phenyl Polysiloxane) | Provides high-resolution separation of complex mixtures. | nih.gov |

| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the sample. Temperature must be optimized to avoid thermal degradation. | mdpi.com |

| Oven Program | Initial temp ~100-130°C, ramped to ~280-300°C | A temperature gradient is used to separate compounds with different boiling points. | nih.gov |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. | nih.gov |

| Derivatization | Silylation (e.g., with BSTFA) | Increases thermal stability and volatility of the analyte. | mdpi.com |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | MS provides structural information for identification, while FID offers robust quantification. | nih.govresearchgate.net |

Capillary Electrophoresis (CE) represents an alternative separation technique with high efficiency and very low sample and reagent consumption. nih.gov In CE, charged molecules are separated based on their differential migration speeds in an electric field applied across a narrow-bore capillary filled with a background electrolyte (BGE).

For the analysis of tropane alkaloids like this compound, Capillary Zone Electrophoresis (CZE) is the most commonly used mode. nih.gov Since alkaloids are basic compounds, they are positively charged in an acidic BGE. The separation can be optimized by adjusting the pH and composition of the BGE. Additives such as cyclodextrins can be included in the BGE to improve the separation of structurally similar or isomeric alkaloids. nih.gov Detection can be performed using a UV detector, but for analytes lacking a strong chromophore or for analysis in complex matrices, a capacitively coupled contactless conductivity detector (C4D) offers a sensitive and more universal detection method. nih.gov

Spectrometric Characterization and Quantification Methods

Spectrometric methods are indispensable for the unambiguous identification and precise quantification of this compound following chromatographic or electrophoretic separation.

Mass Spectrometry (MS) is the definitive method for the structural elucidation and sensitive quantification of this compound. When coupled with a separation technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, offering a high degree of specificity.

For this compound (molecular formula C₁₇H₂₃NO₄, monoisotopic mass 305.1627 g/mol ), analysis is typically performed in positive ion mode using electrospray ionization (ESI). nih.govmassbank.eu The protonated molecule [M+H]⁺ is observed at m/z 306.2.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through collision-induced dissociation (CID) of the precursor ion. The resulting product ion spectrum is a unique fingerprint of the molecule. The fragmentation of the [M+H]⁺ ion of this compound (m/z 306.2) yields several characteristic product ions. Key fragmentation pathways involve the loss of the tropic acid moiety and cleavages within the tropane ring structure. The most abundant fragment ion is often observed at m/z 140, with other significant fragments appearing at m/z 122 and 94. massbank.eunih.gov This fragmentation data is crucial for developing highly selective quantification methods, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where the instrument is set to detect specific precursor-to-product ion transitions, significantly enhancing sensitivity and selectivity in complex samples. nih.gov

| Precursor Ion (m/z) | Product Ion (m/z) | Relative Intensity (%) | Plausible Structural Origin |

|---|---|---|---|

| 306.2 | 140.1 | 100 | Fragment from the tropane ring after loss of the tropic acid moiety. |

| 122.1 | ~25 | Fragment resulting from the loss of water from the m/z 140 ion. | |

| 91.1 | ~6 | Tropylium ion [C₇H₇]⁺ from the tropic acid side chain. | |

| 94.0 | Variable | Fragment related to the tropane core. |

*Data synthesized from representative fragmentation patterns. massbank.eunih.gov Relative intensities can vary with instrument conditions.

Biotechnological Approaches and Metabolic Engineering for 6 Hydroxyhyoscyamine Pathway Manipulation

In Vitro Plant Cell and Organ Culture Systems

In vitro technologies offer a controlled environment for the production of plant secondary metabolites, overcoming the limitations of field cultivation. hkbpublications.com Plant cell and organ cultures, particularly hairy root cultures, have emerged as powerful platforms for studying and manipulating the tropane (B1204802) alkaloid biosynthetic pathway. researchgate.netmdpi.com

Hairy root cultures, induced by the infection of plant tissues with the soil bacterium Agrobacterium rhizogenes (also known as Rhizobium rhizogenes), are a highly effective system for producing secondary metabolites. hkbpublications.comnih.gov These cultures are characterized by their rapid growth in hormone-free media, genetic stability, and high productivity, often exceeding that of the parent plant. mdpi.comnih.gov

The establishment of hairy root cultures in various tropane alkaloid-producing species from the Solanaceae family has been widely reported. researchgate.net For instance, hairy root cultures of Brugmansia candida have been shown to produce tropane alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570). researchgate.net Similarly, cultures of Atropa belladonna and Hyoscyamus niger are utilized as bioreactors for the production of these compounds. pomics.compnas.org Hairy roots are considered a superior material for these studies because they are differentiated organs that retain the biosynthetic capacity of the natural plant roots, which are the primary site of tropane alkaloid synthesis. mdpi.comresearchgate.net

Elicitation is a highly effective biotechnological strategy for boosting the synthesis of secondary metabolites in plant cell and organ cultures. mdpi.comnih.gov This technique involves the application of elicitors—compounds that trigger defense responses in plants, thereby stimulating secondary metabolism. nih.gov Elicitors can be biotic (e.g., yeast extract, chitosan) or abiotic (e.g., plant hormones, inorganic salts). mdpi.comnih.gov

The application of elicitors to hairy root cultures has been shown to significantly enhance the production of tropane alkaloids. Plant hormones and growth regulators such as jasmonic acid (JA), methyl jasmonate (MeJA), and salicylic (B10762653) acid (SA) are commonly used. mdpi.com For example, SA has been found to increase scopolamine levels in adventitious root cultures of Scopolia parviflora by inducing the expression of the gene encoding hyoscyamine 6β-hydroxylase (H6H), the enzyme responsible for producing 6-hydroxyhyoscyamine. mdpi.com

Biotic elicitors like yeast extract (YE) have also proven effective. In hairy root cultures of Atropa belladonna, treatment with 1 mg/L of YE resulted in the highest scopolamine yield. mdpi.comcabidigitallibrary.org In Brugmansia candida hairy roots, YE not only increased the levels of hyoscyamine and scopolamine but also significantly raised the ratio of scopolamine to hyoscyamine. mdpi.comcabidigitallibrary.org

| Plant Species | Elicitor | Concentration | Effect | Reference |

|---|---|---|---|---|

| Atropa belladonna | Yeast Extract | 1.0 mg/L | Highest scopolamine yield achieved after 48h. | mdpi.comcabidigitallibrary.org |

| Brugmansia candida | Yeast Extract | Not Specified | Increased hyoscyamine and scopolamine levels; significantly increased scopolamine/hyoscyamine ratio. | mdpi.comcabidigitallibrary.org |

| Datura tatula | Acetylsalicylic Acid (ASA) | 0.1 mM | Highest hyoscyamine yield among three tested Datura species. | mdpi.com |

| Scopolia parviflora | Salicylic Acid (SA) | Not Specified | Increased scopolamine levels by inducing H6H gene expression. | mdpi.com |

Genetic Engineering Strategies for Pathway Flux Modification

Metabolic engineering provides powerful tools to manipulate the biosynthetic pathways of valuable compounds like this compound. By modifying the expression of key genes, it is possible to increase the metabolic flux towards the desired product.

The tropane alkaloid biosynthetic pathway involves several key enzymes that represent targets for genetic modification. nih.gov Two of the most critical enzymes are putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H). pnas.orgnih.gov PMT catalyzes the first committed step in the pathway, while H6H is a bifunctional enzyme that performs the final two steps: the hydroxylation of hyoscyamine to form this compound, and the subsequent epoxidation to produce scopolamine. nih.govmdpi.comnih.gov

Overexpression of the h6h gene is a particularly effective strategy for increasing the production of this compound and its downstream product, scopolamine. pomics.com Because H6H often acts as a rate-limiting enzyme, increasing its expression can "pull" the metabolic flux from hyoscyamine towards scopolamine. pnas.org Studies have demonstrated that overexpressing h6h in hyoscyamine-rich plants like Atropa belladonna can lead to a five-fold increase in scopolamine concentration in transgenic root clones. pnas.org

Simultaneously overexpressing both pmt and h6h has shown synergistic effects. In Hyoscyamus niger hairy root cultures, co-expression of these two genes resulted in a scopolamine yield of 411 mg/liter, which was over nine times higher than the wild type. pnas.org A similar strategy in Atropa belladonna hairy roots increased hyoscyamine production 11-fold and scopolamine production 5-fold compared to non-transgenic cultures. pomics.com

| Plant Species | Gene(s) Overexpressed | Culture System | Key Finding | Reference |

|---|---|---|---|---|

| Hyoscyamus niger | pmt and h6h | Hairy Roots | Scopolamine production reached 411 mg/L, over 9 times higher than wild type (43 mg/L). | pnas.org |

| Atropa belladonna | pmt and h6h | Hairy Roots | Hyoscyamine increased ~11-fold; scopolamine increased ~5-fold compared to non-transgenic roots. | pomics.com |

| Atropa belladonna | h6h from H. niger | Hairy Roots | Transgenic root clones showed a 5-fold higher concentration of scopolamine than wild type. | pnas.org |

| Hyoscyamus muticus | h6h | Hairy Roots | The best transgenic clone had a 100-fold increase in scopolamine. | pnas.org |

Gene silencing techniques, such as RNA interference (RNAi), are valuable tools for metabolic engineering. While often used to downregulate pathways that compete for precursors, they can also be employed to elucidate the function of specific genes within the desired pathway. For example, the silencing of a gene encoding an aromatic amino acid aminotransferase (ArAT4) in Atropa belladonna was shown to disrupt scopolamine biosynthesis by reducing the levels of its precursor, phenyllactate. nih.gov This demonstrates the potential of gene silencing to identify and validate key steps in the pathway, which can then inform overexpression strategies. By silencing genes in competing metabolic pathways, it is theoretically possible to channel more precursors toward the biosynthesis of tropane alkaloids, thereby increasing the yield of this compound.

Heterologous Expression of Biosynthetic Enzymes in Microbial Hosts (e.g., Saccharomyces cerevisiae, Escherichia coli)

The heterologous expression of plant biosynthetic pathways in microbial hosts offers a promising alternative to plant-based production systems. nih.gov Microorganisms like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae have fast growth rates, are easily scalable, and can be cultivated in controlled fermenters, providing a stable and continuous production platform. nih.gov

The complex, multi-step nature of tropane alkaloid biosynthesis presents challenges for heterologous expression. However, individual enzymes from the pathway have been successfully produced in microbial hosts. A key achievement in this area was the isolation of a H6H gene homolog from Brugmansia sanguinea and its recombinant expression in E. coli. researchgate.net This allowed for the production and purification of the H6H enzyme, which could then be used in biocatalytic processes to convert hyoscyamine into this compound (anisodamine) and scopolamine in vitro. researchgate.net

This approach separates the enzyme production from the chemical conversion, creating a cell-free system. Such biocatalytic strategies could pave the way for the industrial-scale synthesis of this compound from more readily available precursors like hyoscyamine, bypassing the complexities of plant cultivation or whole-cell fermentation. researchgate.net Further research is focused on reconstituting larger portions of the biosynthetic pathway in microbial hosts to enable de novo synthesis of these valuable alkaloids from simple carbon sources. nih.gov

Chemical Transformations and Metabolic Fate of 6 Hydroxyhyoscyamine in Research Contexts

In Vitro Degradation Pathways of 6-Hydroxyhyoscyamine

The stability and degradation of this compound in various chemical environments, particularly in aqueous solutions, are important considerations in its handling and analysis. While specific detailed studies on its in vitro degradation pathways in simple aqueous solutions are not extensively detailed in the provided search results, general information on tropane (B1204802) alkaloid stability suggests potential degradation mechanisms. Tropane alkaloids, in general, can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the ester bond. Some research indicates that tropane alkaloids in aqueous solution can largely condense to form cyclic compounds pageplace.de. Furthermore, alkaline hydrolysis is a recognized method for the decomposition of certain compounds, involving nucleophilic substitution by hydroxide (B78521) ions fmsbi.com. While direct quantitative data on the degradation rates or specific products of this compound in aqueous solutions are limited in the reviewed literature, its structural similarity to hyoscyamine (B1674123) suggests that similar degradation pathways, such as ester hydrolysis, are plausible.

Interconversion Studies with Related Tropane Alkaloids

This compound plays a pivotal role as a biosynthetic intermediate, linking hyoscyamine to scopolamine (B1681570). Research has extensively investigated these interconversions, primarily focusing on the enzymatic activities involved. The enzyme hyoscyamine 6β-hydroxylase (H6H) is central to this process, catalyzing the hydroxylation of hyoscyamine to 6β-hydroxyhyoscyamine, and subsequently, the epoxidation of 6β-hydroxyhyoscyamine to scopolamine nih.govresearchgate.netmdpi.com. Studies have explored the kinetic parameters and substrate affinities of H6H from various plant sources, such as Brugmansia sanguinea nih.gov. For instance, recombinant H6H enzymes have been characterized for their activity in converting hyoscyamine to 6β-hydroxyhyoscyamine and then to scopolamine nih.govresearchgate.net.

Research has also examined the relative efficiencies of these steps. It has been noted that the epoxidation step from 6β-hydroxyhyoscyamine to scopolamine can be kinetically less favored or have lower enzyme expression levels compared to the initial hydroxylation step nih.gov. This can lead to 6β-hydroxyhyoscyamine accumulating in higher quantities in certain plant species or experimental conditions nih.gov. Studies have also explored the potential for other tropane alkaloids to be interconverted, for example, littorine (B1216117) can be rearranged to hyoscyamine, which then proceeds through 6β-hydroxyhyoscyamine to scopolamine mdpi.commdpi.comextrasynthese.com.

Q & A

Basic Research Questions

Q. How is 6-Hydroxyhyoscyamine identified and quantified in plant extracts?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is commonly employed. For example, a chromatographic method using a C18 column and glacial acetic acid-based mobile phases can resolve this compound (retention time ~0.72 minutes) from related alkaloids like hyoscyamine and scopolamine . Quantification involves comparison with certified reference standards, ensuring chromatographic purity by accounting for impurities such as residual solvents or counterions (e.g., hydrobromide salts) .

Q. Which plant species are primary sources of this compound?

- Methodology : Targeted extraction from Solanaceae plants, including Datura metel, Hyoscyamus muticus, and Anisodus species, followed by alkaloid profiling. For instance, this compound is isolated via solvent extraction (e.g., chloroform, ethanol) and purified using column chromatography. Its presence is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. What is the role of hyoscyamine 6β-hydroxylase (H6H) in this compound biosynthesis?

- Methodology : H6H catalyzes two sequential reactions: (1) hydroxylation of hyoscyamine at the C6 position to form 6β-Hydroxyhyoscyamine and (2) epoxidation to produce scopolamine. Enzyme activity is studied using Fe²⁺- and ascorbate-dependent assays, with substrate specificity confirmed via kinetic analyses (e.g., Kₘ determination). Overexpression of H6H in transgenic Atropa belladonna shifts alkaloid accumulation toward scopolamine, validated by LC-MS .

Q. How is vibrational circular dichroism (VCD) used to determine the absolute configuration of 6β-Hydroxyhyoscyamine diastereomers?

- Methodology :

Conformational Analysis : Density functional theory (DFT) at the B3LYP/6-31G(d) level identifies low-energy conformers. For (3R,6R,2'S)-6β-Hydroxyhyoscyamine, syn-oriented N-Me groups enable intramolecular hydrogen bonding between the tropane hydroxy group and nitrogen .

Spectral Matching : Experimental VCD and IR spectra are compared to DFT-predicted profiles. The dextrorotatory isomer is assigned (3R,6R,2'S) based on spectral congruence, while the levorotatory form is (3S,6S,2'S) .

Q. What in vitro assays characterize 6β-Hydroxyhyoscyamine epoxidase activity?

- Methodology : The enzyme (EC 1.14.20.13) is assayed by incubating (6S)-6β-Hydroxyhyoscyamine with 2-oxoglutarate, O₂, and Fe²⁺/ascorbate cofactors. Reaction progress is monitored via HPLC or LC-MS to detect scopolamine and succinate byproducts. Enzyme kinetics (e.g., Vₘₐₓ, Kₘ) are derived from substrate depletion rates .

Q. How do molecular docking studies elucidate this compound’s interaction with muscarinic acetylcholine receptors (mAChRs)?

- Methodology :

Ligand Preparation : Energy-minimized 3D structures of this compound (from PubChem) are converted to PDBQT format using tools like AutoDock .

Receptor Modeling : mAChR structures (e.g., M3, M4 subtypes) are retrieved from protein databases.

Docking Simulations : Software such as AutoDock Vina predicts binding affinities and interaction modes. Results show antagonism via competitive binding to mAChR active sites, validated by in vitro receptor assays .

Methodological Considerations

- Safety Protocols : While specific SDS data for this compound is limited, general alkaloid handling precautions apply: use gloves, avoid inhalation, and store at ambient or -20°C (for long-term stability) .

- Data Validation : Cross-reference chromatographic data with certified reference standards and replicate conformational analyses (e.g., NMR, X-ray crystallography) to resolve stereochemical ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.